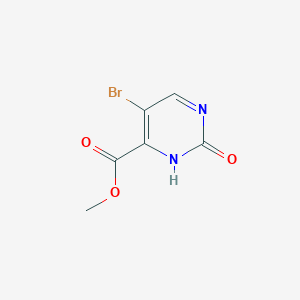

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTKGJRZBOYLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652829 | |

| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71933-03-4 | |

| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS number 71933-03-4

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the nucleobases of DNA and RNA, coupled with its capacity for hydrogen bonding, makes it a recurring motif in a multitude of biologically active molecules.[1][2] Within this important class of heterocycles, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS: 71933-03-4), hereafter referred to as MBHPC, emerges as a particularly valuable and versatile building block.

This guide provides an in-depth technical overview of MBHPC for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic applications of its distinct reactive sites, and the validated protocols that enable its transformation into novel molecular architectures. The true utility of MBHPC lies in its trifunctional nature: a modifiable ester, a reactive hydroxyl group, and, most critically, a bromine atom at the C5 position that serves as a versatile handle for advanced cross-coupling chemistries.[1]

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's properties is paramount for its effective use. MBHPC is a solid, white to off-white crystalline material under standard conditions.[1] A critical characteristic is its existence in a tautomeric equilibrium between the 2-hydroxy form and the more stable pyrimidin-2(1H)-one form, which influences its reactivity and spectroscopic signature.[1]

Table 1: Physicochemical Properties of MBHPC

| Property | Value | Source(s) |

| CAS Number | 71933-03-4 | [3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [3] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| Appearance | Solid, white to off-white | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| IUPAC Name | methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate | [1] |

1.2 Spectroscopic Characterization

The spectroscopic data for MBHPC provides unambiguous confirmation of its structure.

Table 2: Key Spectroscopic Data for MBHPC

| Spectroscopy | Characteristic Features | Rationale |

| ¹H NMR | Singlet ~8.5-9.5 ppm (aromatic C6-H); Singlet ~3.9 ppm (ester -OCH₃) | The pyrimidine proton is deshielded by the electronegative nitrogen atoms and adjacent carbonyl. The methyl group shows a typical chemical shift for an ester.[1] |

| Infrared (IR) | Broad band at 3200-3400 cm⁻¹ (O-H/N-H stretch); Strong band at 1680-1720 cm⁻¹ (C=O stretch) | The broadness of the hydroxyl/amide peak indicates hydrogen bonding. The carbonyl stretch is characteristic of an aromatic ester.[1] |

| UV-Visible | Significant absorption band in the 250-300 nm region | This absorption corresponds to the π→π* electronic transitions within the aromatic pyrimidine ring system.[1] |

Section 2: Synthesis and Purification Protocol

While MBHPC is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A reliable method involves the diazotization of 2-amino-5-bromoisonicotinate followed by hydrolysis, a process that replaces the amino group with a hydroxyl group.[4]

Workflow: Synthesis of MBHPC

Caption: Synthetic workflow for MBHPC via diazotization.

2.1 Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of hydroxypyrimidines from their amino precursors.[4]

-

Reagents and Materials:

-

2-Amino-5-bromoisonicotinate (1.0 equiv)

-

9% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (7.9 equiv)

-

Crushed Ice

-

Chloroform (or Dichloromethane)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Eluent: Dichloromethane:Ethyl Acetate (e.g., 10:1 v/v)

-

-

Experimental Procedure:

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 2-amino-5-bromoisonicotinate to a mixture of 9% sulfuric acid and crushed ice. Cool the resulting slurry to 0°C in an ice-salt bath.

-

Causality: The low temperature is critical to stabilize the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred slurry, maintaining the internal temperature below 5°C.

-

Hydrolysis: After the addition is complete, continue stirring at low temperature for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours, during which the diazonium salt hydrolyzes to the desired hydroxyl product.

-

Work-up: Filter the reaction mixture. Adjust the pH of the combined filtrate and washings to 6-7 with a saturated solution of sodium bicarbonate.

-

Causality: Neutralizing the acid is necessary to ensure the product is in its non-ionized form, maximizing its solubility in the organic extraction solvent.

-

-

Extraction: Extract the aqueous layer multiple times with chloroform or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., Dichloromethane:Ethyl Acetate) to afford pure MBHPC.

-

Section 3: The Chemistry of a Trifunctional Building Block

The synthetic power of MBHPC stems from the differential reactivity of its three functional groups. The C5-bromo position is the primary site for diversification via palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry.

3.1 Palladium-Catalyzed Cross-Coupling at the C5-Position

The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a range of powerful C-C and C-N bond-forming reactions.[2]

3.1.1 Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for installing new aryl, heteroaryl, or alkyl groups at the C5 position.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

-

General Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add MBHPC (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[5][6]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).[5]

-

Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[5]

-

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | [5][7] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | [6] |

| NiCl₂(dppp) | K₃PO₄ | 2-Butanol | 80 | [8] |

3.1.2 Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[9] It couples the C5 position of MBHPC with primary or secondary amines.

-

General Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).[9]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), MBHPC (1.0 equiv), and the amine (1.2 equiv).[9]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

-

Reaction: Heat the mixture (typically 80-110°C) and stir until completion is confirmed by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.

-

3.2 Reactivity of the Hydroxyl and Ester Groups

While cross-coupling is the most powerful transformation, the other functional groups offer further avenues for derivatization.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a solvent like THF or methanol.[1] This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

-

Hydroxyl Group Modification: The 2-hydroxyl group can be converted to a 2-chloro group using reagents like phosphoryl chloride (POCl₃). This transforms the position into another electrophilic site, enabling sequential nucleophilic aromatic substitution (SₙAr) reactions, often with selectivity for the C4 or C2 position depending on the nucleophile and conditions.[10][11]

Section 4: Applications in Medicinal Chemistry

MBHPC is more than a chemical curiosity; it is a strategic starting point for the synthesis of biologically relevant molecules. Its utility is demonstrated by its commercial classification as a "Protein Degrader Building Block," pointing to its application in the synthesis of PROTACs and other targeted therapeutics.[3]

The pyrimidine core functionalized via the methods described above is found in numerous therapeutic agents. For instance, the synthesis of the dual endothelin receptor antagonist Macitentan involves the coupling of a 5-bromo-pyrimidine with an ethylene glycol linker, showcasing a key SₙAr reaction that can be conceptually applied to derivatives of MBHPC.[12] By leveraging the C5-bromo position for Suzuki or Buchwald-Hartwig reactions, chemists can rapidly generate large libraries of novel compounds, varying the substituents to probe the structure-activity relationship (SAR) of a target protein.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of MBHPC is essential.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a refrigerator (2-8°C).

-

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its true potential is unlocked through a clear understanding of the reactivity of its C5-bromo "handle," which provides access to a vast chemical space via robust and well-documented cross-coupling reactions. This guide has provided the foundational knowledge, validated protocols, and mechanistic rationale required for researchers to confidently and effectively incorporate this versatile pyrimidine into their synthetic programs, accelerating the discovery of the next generation of therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.

- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- BenchChem. (2025). Reactivity of the C-Br bond in 5-Bromopyrimidine.

-

ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Aaron Chemicals LLC. (2024). Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

-

Royal Society of Chemistry. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

- 1. Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aaronchem.com [aaronchem.com]

physical properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No: 71933-03-4) is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its core structure is built upon a pyrimidine ring, a fundamental scaffold found in numerous biologically critical molecules, including the nucleobases of DNA and RNA.[3] This guide provides a comprehensive overview of the key physical, spectroscopic, and chemical properties of this compound, offering valuable insights for researchers utilizing it as a versatile intermediate in complex organic syntheses. The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester functionality makes it a highly reactive and adaptable building block for creating novel molecules with potential therapeutic applications.[3]

Molecular Structure and Core Identifiers

The chemical identity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is defined by its specific substitution pattern on the pyrimidine core. The molecule features a hydroxyl group at the C2 position, a methyl carboxylate group at the C4 position, and a bromine atom at the C5 position.[3] This arrangement is crucial for its chemical behavior and reactivity.

Caption: Molecular structure of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Table 1: Core Compound Identifiers

| Property | Value | Reference(s) |

| CAS Number | 71933-03-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2][4] |

| Molecular Weight | 233.02 g/mol | [2][4] |

| IUPAC Name | methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate | |

| InChI Key | LQTKGJRZBOYLEY-UHFFFAOYSA-N |

Physicochemical and Thermal Properties

The physical state and solubility are fundamental parameters for designing experimental conditions, including reaction setups and formulation studies.

Table 2: Key Physicochemical Properties

| Property | Value / Description | Reference(s) |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Solubility and pH-Dependent Behavior

The aqueous solubility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions, a characteristic attributed to the hydrophobic nature of the pyrimidine system.[3] However, the compound's solubility is significantly influenced by pH. This is due to the ionizable hydroxyl group at the C2 position, which has a predicted pKa of approximately 5.07.[3]

-

Under acidic conditions (pH < 5): The compound exists predominantly in its neutral, protonated form, leading to reduced aqueous solubility.[3]

-

Under neutral to alkaline conditions (pH > 5): The hydroxyl group can deprotonate, forming a more polar phenolate-like anion, which enhances its solubility in aqueous media.

This pH-dependent behavior is a critical consideration for its application in biological assays and for purification processes involving pH adjustments.

Caption: Relationship between pH and the solubility of the compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the structural integrity and purity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[3]

-

Hydroxyl (-OH) Stretch: A characteristic broad absorption band is observed between 3200-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid state.[3]

-

Carbonyl (C=O) Stretch: The methyl ester group displays a strong, sharp absorption peak in the range of 1680-1720 cm⁻¹, typical for aromatic esters.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify and annotate the characteristic absorption bands corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the molecular structure by revealing the chemical environment of the protons. For Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the aromatic proton signal is expected to be significantly deshielded, appearing in the range of 8.5-9.5 ppm.[3] This downfield shift is caused by the electron-withdrawing effects of the surrounding nitrogen atoms, the bromine atom, and the carboxylate group.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak appears at an m/z of approximately 233.[3] A distinctive isotopic pattern will be present due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two peaks of similar intensity at [M]⁺ and [M+2]⁺.

-

Key Fragmentation Pathways: Common fragments observed under electron ionization conditions include the loss of a bromine atom (Δm/z = 80), the methoxycarbonyl group (Δm/z = 59), or the hydroxyl group (Δm/z = 17).[3]

UV-Visible Spectroscopy

The compound exhibits a significant absorption band in the UV region, typically between 250-300 nm.[3] This absorption is due to π→π* electronic transitions within the aromatic pyrimidine ring system.[3] The exact maximum absorption wavelength (λmax) is influenced by the electronic effects of the various substituents.

Structural Considerations: Tautomerism

A key structural feature of this molecule is the potential for tautomerism involving the 2-hydroxy group. It can exist in equilibrium between the aromatic hydroxyl form (enol) and the non-aromatic N-H pyrimidinone form (keto).[3] This equilibrium can be influenced by factors such as the solvent and the physical state (solid vs. solution). This property is vital as the dominant tautomer can affect the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: The tautomeric equilibrium between the hydroxy and pyrimidinone forms.

Overview of Synthetic Route

Understanding the synthesis provides context for potential impurities and handling. The preparation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be efficiently achieved through a two-step process starting from a pyrimidine precursor.[3]

-

Bromination: The process begins with the bromination of 2-hydroxypyrimidine-4-carboxylic acid. A brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is used to selectively introduce a bromine atom at the electron-rich C5 position of the pyrimidine ring.[3]

-

Esterification: The resulting 5-bromo-2-hydroxypyrimidine-4-carboxylic acid is then converted to its methyl ester. This is typically accomplished through a Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[3]

Caption: A simplified workflow for the synthesis of the title compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: Users should avoid breathing dust/fume/gas/mist/vapors/spray (P261) and use appropriate personal protective equipment, including eye protection. In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a well-characterized compound with a distinct set of physical and spectroscopic properties. Its pH-dependent solubility, characteristic spectral signatures, and potential for tautomerism are critical attributes that researchers must consider. As a reactive and versatile building block, it holds significant promise for the synthesis of more complex molecules, particularly in the ongoing search for new and effective therapeutic agents. The data presented in this guide serves as a foundational resource for scientists and developers working with this important chemical intermediate.

References

- Smolecule. (2023).

- Chem-Impex. Ácido 5-bromo-2-(metiltio)pirimidina-4-carboxílico.

- ChemicalBook.

- Sigma-Aldrich.

- PubChem. Methyl 5-bromo-2-(methylsulfanyl)

- StruChem.

- PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385.

- ChemicalBook.

- Acme Synthesis. (2023). 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use.

Sources

- 1. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [smolecule.com]

- 4. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate molecular weight

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's physicochemical properties, structural characteristics, synthesis, and critical role as a versatile intermediate in modern synthetic chemistry. The insights and protocols herein are designed to be immediately applicable in a research and development setting.

Core Molecular Profile and Physicochemical Properties

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound built upon a pyrimidine scaffold. This core structure is fundamental to various biologically critical molecules, including the nucleobases of DNA and RNA, which underpins its value as a scaffold in drug discovery.[1] The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester functional group makes it a highly reactive and adaptable building block for creating more complex molecular architectures.[1]

Under standard laboratory conditions, the compound is a white to off-white crystalline solid.[1] Its molecular identity is defined by the properties summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 233.02 g/mol | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| CAS Number | 71933-03-4 | [1][2] |

| IUPAC Name | methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | |

| Alternate IUPAC Name | methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate | [1] |

| Purity | Typically ≥97% | [2] |

| Physical Form | Solid | [1] |

Tautomerism and Solubility

A key feature of this molecule is the hydroxyl group at the 2-position of the pyrimidine ring. This allows for keto-enol tautomerism, where the compound can exist in equilibrium between the hydroxyl (enol) form and the more stable pyrimidinone (keto) form.[1] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and reactivity.

The compound's aqueous solubility is limited under neutral conditions due to the hydrophobic pyrimidine ring and methyl ester group.[1] However, the ionizable hydroxyl group (predicted pKa ≈ 5.07) imparts pH-dependent solubility.[1] In basic conditions (pH > 5), the proton can be abstracted, forming a more soluble salt. Conversely, in acidic conditions, it remains in its less soluble, neutral form.[1] This behavior is a critical consideration for reaction setup and purification processes, such as aqueous workups.

Caption: Molecular structure highlighting the key functional groups.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the identity and purity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is essential for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The aromatic proton on the pyrimidine ring is expected to appear as a distinct singlet in the deshielded region of 8.5-9.5 ppm.[1] The methyl ester protons will present as a sharp singlet around 3.9-4.1 ppm. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (approx. 110-160 ppm), with their exact shifts influenced by the attached substituents.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum provides definitive proof of the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at an m/z of 233.[1] Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of a single bromine atom.[1]

-

Fragmentation Pattern: Common fragmentation pathways provide further structural evidence and include the loss of the bromine atom (m/z - 80), the methoxycarbonyl group (m/z - 59), or carbon monoxide from the ester (m/z - 28).[1]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

-

-OH Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the hydroxyl group and broadened by intermolecular hydrogen bonding in the solid state.[1]

-

C=O Stretch: A strong, sharp absorption peak between 1680-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylate ester.[1]

Synthesis and Reaction Mechanisms

While multiple synthetic routes may exist, a common and effective approach involves the diazotization and subsequent hydrolysis of an amino-pyrimidine precursor. This method is advantageous due to the availability of starting materials and generally high yields.[4]

Caption: A workflow for the synthesis of the target compound.

Mechanism Insight: Diazotization-Hydrolysis

The core of the synthesis is the conversion of a primary aromatic amine to a hydroxyl group.

-

Diazotization: The 2-amino group on the pyrimidine ring reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Hydrolysis: The diazonium salt is a superb leaving group (N₂ gas). Upon gentle warming in the aqueous acidic medium, water acts as a nucleophile, attacking the carbon atom and displacing the nitrogen gas. A final deprotonation step yields the target 2-hydroxy product.

Applications in Medicinal Chemistry

The true value of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate lies in its utility as a synthetic intermediate. The three distinct functional groups offer orthogonal handles for sequential chemical modifications.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the electron-deficient 5-position can be displaced by various nucleophiles, such as amines or thiols, to introduce new side chains.[1]

-

Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

-

Ester Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester variants, or used as a handle for further coupling chemistry.[1]

A prominent example of its application is in the synthesis of potent dual endothelin receptor antagonists like Macitentan .[5] In such syntheses, related bromopyrimidine scaffolds serve as key building blocks, demonstrating the industrial relevance of this chemical family.[5]

Experimental Protocols

The following protocols are provided as a guide for laboratory use. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

Protocol 5.1: Synthesis via Diazotization

(This is a representative protocol based on established chemical principles, adapted from similar transformations[4]. Quantities should be scaled as needed.)

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromoisonicotinic acid methyl ester (1.0 eq).

-

Acidification: Add 9% aqueous sulfuric acid and cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 40-50 °C until nitrogen gas evolution ceases (typically 1-2 hours).

-

Workup: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Protocol 5.2: NMR Sample Preparation and Data Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay. 16-64 scans are usually sufficient.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (5-10 seconds) are required for a good signal-to-noise ratio.[6]

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is more than a catalog chemical; it is a pivotal building block for modern medicinal chemistry. Its well-defined structure, characterized by robust spectroscopic methods, and its predictable reactivity make it an invaluable tool for constructing novel molecular entities. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently utilize this compound in their drug discovery and development programs.

References

-

Struchem. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg. Available at: [Link]

-

PubChem. (2025). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2021). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank. Available at: [Link]

Sources

- 1. Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Whitepaper: Structural Elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

An in-depth technical guide or whitepaper on the core.

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a substituted pyrimidine with potential as a synthetic intermediate. We will move beyond a simple recitation of data to explore the strategic rationale behind the application of orthogonal analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and interpretations detailed herein are designed to serve as a robust, self-validating framework for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The introduction of a bromine atom and a carboxylate group, as in Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, creates a versatile building block for further chemical modification. However, its utility is entirely dependent on the unambiguous confirmation of its molecular structure.

A critical consideration for this molecule is the potential for keto-enol tautomerism, a common feature in 2-hydroxypyrimidines. The molecule may exist predominantly as the hydroxy form or the pyrimidinone (keto) form. Each analytical technique must be leveraged not only to confirm connectivity but also to provide evidence for the dominant tautomer under the experimental conditions. This guide will treat the structure as a hypothesis to be proven by the convergence of evidence from multiple analytical sources.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a compelling case by integrating data from multiple, independent techniques. Our approach begins with determining the molecular mass and formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.

Figure 1: A strategic workflow for structure elucidation, emphasizing the convergence of independent analytical techniques.

Mass Spectrometry: Defining the Molecular Formula

The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the gold standard for this purpose.

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source in both positive and negative ion modes. The expected molecular formula is C₆H₅BrN₂O₃.

-

Analysis: Analyze the resulting spectrum for the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions. The most critical diagnostic feature will be the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by approximately 2 m/z units.

Expected Data & Interpretation

The data should be scrutinized for the theoretical mass and the characteristic A+2 isotopic pattern of a monobrominated compound.

| Ion | Theoretical m/z (C₆H₅⁷⁹BrN₂O₃) | Theoretical m/z (C₆H₅⁸¹BrN₂O₃) | Expected Ratio |

| [M+H]⁺ | 232.9559 | 234.9538 | ~1:1 |

| [M-H]⁻ | 230.9403 | 232.9382 | ~1:1 |

The observation of this distinct doublet with a mass accuracy of <5 ppm provides very strong evidence for the proposed elemental formula.

Figure 2: A plausible fragmentation pathway for the [M-H]⁻ ion in ESI-MS/MS, aiding in structural confirmation.

Infrared Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this specific compound, it is invaluable for investigating the C=O and O-H/N-H stretching vibrations, which provides direct insight into the likely tautomeric form.

Experimental Protocol (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and ATR correction on the resulting spectrum.

Expected Data & Interpretation

The key is to look for characteristic absorption bands. The presence of a strong, broad absorption in the 3200-2800 cm⁻¹ region would suggest the presence of a hydrogen-bonded O-H group (from the carboxylic acid-like hydroxy group), while a sharper peak around 3400 cm⁻¹ might indicate an N-H stretch, supporting the pyrimidinone tautomer.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3200-2800 | O-H / N-H stretch (broad) | Strong evidence for extensive hydrogen bonding. Points towards the 2-hydroxy or pyrimidinone form. |

| ~1730 | C=O stretch (ester) | Confirms the presence of the methyl ester functional group. This should be a sharp, strong absorption. |

| ~1680 | C=O stretch (ring amide/keto) | A strong band here would be compelling evidence for the pyrimidinone (keto) tautomer. |

| ~1620 & ~1560 | C=C / C=N stretch (ring) | Confirms the presence of the pyrimidine aromatic ring. |

| ~650 | C-Br stretch | Confirms the presence of the carbon-bromine bond. |

The relative intensity and position of the carbonyl (C=O) and hydroxyl/amine (O-H/N-H) bands are crucial. If the molecule exists as the pyrimidinone, two distinct C=O stretches (ester and ring amide) would be expected.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR experiments are required for a complete assignment.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly observe exchangeable protons (like O-H or N-H).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | OH / NH | A highly deshielded, exchangeable proton consistent with the acidic proton of the hydroxy group or the N-H of the pyrimidinone. |

| ~8.7 | Singlet | 1H | C6-H | The sole aromatic proton on the pyrimidine ring. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent nitrogen and the carboxylate group. |

| ~3.9 | Singlet | 3H | OCH₃ | The methyl group of the ester, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~160 | C2 | Carbon bearing the oxygen. Its exact shift is highly dependent on the tautomeric form (C-OH vs C=O). |

| ~158 | C4 | Carbon attached to the carboxylate group. |

| ~145 | C6 | The sole protonated carbon on the ring, shifted downfield by the adjacent nitrogen. |

| ~100 | C5 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield. |

| ~53 | OCH₃ | Typical chemical shift for a methyl ester carbon. |

The convergence of this predicted NMR data with the functional groups identified by IR and the molecular formula from MS would provide an exceptionally strong case for the proposed structure.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is achieved not by a single measurement but by the logical synthesis of data from three core analytical techniques.

-

Mass Spectrometry confirms the elemental formula (C₆H₅BrN₂O₃) via high-resolution mass and the unmistakable bromine isotopic pattern.

-

Infrared Spectroscopy verifies the presence of key functional groups (C=O, C-Br, aromatic ring) and provides critical evidence to discern the dominant tautomeric form.

-

NMR Spectroscopy provides the final, unambiguous map of the molecular skeleton, confirming the connectivity of all proton and carbon atoms.

Together, these methods form a self-validating system that allows for the confident and definitive assignment of the chemical structure, a critical prerequisite for its application in any scientific or developmental context. For absolute proof of the solid-state structure and tautomeric form, single-crystal X-ray diffraction would be the ultimate confirmatory technique.

References

-

Title: Pyrimidine derivatives in medicinal chemistry: a review Source: ResearchGate URL: [Link]

-

Title: Isotope-Edited Mass Spectrometry Source: ScienceDirect URL: [Link]

-

Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: Infrared Absorptions of Some Amino- and Hydroxypyrimidines Source: Journal of the American Chemical Society URL: [Link]

-

Title: 13C Chemical Shifts Source: University of California, Davis - ChemWiki URL: [Link]

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate solubility data

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a common scaffold in a variety of biologically active molecules, including nucleic acids, making it a valuable starting material for the synthesis of novel therapeutic agents.[1] The compound's structure, featuring a bromine atom, a hydroxyl group, and a methyl ester, provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new drugs.[1]

Understanding the solubility of this compound is a critical first step in its application, from designing synthetic reactions to formulating it for biological screening and drug delivery. Low aqueous solubility, a common challenge in drug development, can lead to poor bioavailability and unreliable results in in-vitro assays.[2] This guide provides a comprehensive overview of the solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, including its physicochemical properties, a detailed experimental protocol for solubility determination, and the theoretical principles governing its dissolution.

Physicochemical Properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Molecular Structure and Properties:

-

Molecular Weight: 233.02 g/mol [3]

-

Appearance: It exists as a white to off-white solid crystalline material under standard conditions.[1]

The structure is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.[5][6] The ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl carboxylate group at the 4-position. The planar geometry of the pyrimidine ring is a typical feature of aromatic heterocyclic compounds.[1]

Aqueous Solubility and pH-Dependence:

The aqueous solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions.[1] This is primarily due to the hydrophobic nature of the pyrimidine ring and the methyl ester group.[1]

A key feature of this compound is its pH-dependent solubility, which arises from the ionizable hydroxyl group at the 2-position.[1] The predicted pKa for this group is approximately 5.07 ± 0.10.[1]

-

Acidic Conditions (pH < 5): The compound is predominantly in its neutral, protonated form, leading to lower aqueous solubility.[1]

-

Neutral to Basic Conditions (pH > 5): The hydroxyl group can deprotonate to form a more polar phenolate-like anion, which is expected to have significantly higher aqueous solubility.

This pH-dependent behavior is a critical consideration in designing experimental protocols and formulation strategies.

Solubility in Organic Solvents:

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate demonstrates preferential solubility in polar organic solvents.[1] This is attributed to the presence of multiple polar functional groups: the hydroxyl group, the carboxylate ester, and the nitrogen atoms in the pyrimidine ring.[1] The methyl ester group contributes to its solubility in moderately polar solvents like methanol, ethanol, and acetone.[1]

Quantitative Solubility Data (Illustrative)

| Solvent | Temperature (°C) | Estimated Solubility (g/L) | Polarity Index | Rationale for Estimation |

| Water (pH 7.0) | 25 | ~0.5 - 1.0 | 10.2 | Limited solubility due to hydrophobic pyrimidine ring, but some polarity from functional groups. Based on data for a related methyl ester derivative showing slight water solubility.[7] |

| Ethanol | 25 | ~10 - 20 | 5.2 | Good solubility is expected due to the "like dissolves like" principle; both are polar and can engage in hydrogen bonding. |

| Methanol | 25 | ~15 - 25 | 6.6 | Similar to ethanol, good solubility is anticipated due to its high polarity and hydrogen bonding capacity. |

| Acetone | 25 | ~20 - 30 | 5.1 | Good solubility is likely due to its ability to act as a hydrogen bond acceptor and its moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | 7.2 | High solubility is expected as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Thermodynamic Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process.[8] The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.[9]

The overall change in Gibbs free energy (ΔG) for the dissolution process determines the solubility. A negative ΔG favors dissolution. The relationship between enthalpy (ΔH), entropy (ΔS), and Gibbs free energy is given by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This represents the heat absorbed or released during dissolution. Most solids have an endothermic enthalpy of solution (ΔH > 0), meaning they absorb heat from the surroundings as they dissolve.[8]

-

Entropy of Solution (ΔS): This is the change in disorder of the system. The dissolution of an ordered crystalline solid into a liquid solution generally leads to an increase in entropy (ΔS > 0).[9]

Effect of Temperature on Solubility:

According to Le Chatelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[3] For most solids with an endothermic enthalpy of solution, increasing the temperature will increase their solubility.[4] Conversely, for compounds with an exothermic enthalpy of solution, solubility will decrease with increasing temperature.[3]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[10] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Materials and Equipment:

-

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an amount of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate that is in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Pipette a known volume of the desired solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a consistent speed (e.g., 150-300 RPM) for a sufficient period to ensure equilibrium is reached.[11] A duration of 24 to 72 hours is typically adequate for most compounds.[11]

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could otherwise lead to an overestimation of solubility.[11]

-

-

Quantification of Solute Concentration:

-

Prepare a series of dilutions of the filtered saturated solution with the appropriate solvent.

-

Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[12]

-

For HPLC analysis: Prepare a calibration curve using standard solutions of known concentrations of the compound. The concentration of the sample is determined by comparing its peak area to the calibration curve.

-

For UV-Vis analysis: A calibration curve is also generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

The solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a multifaceted property that is crucial for its effective use in research and development. Its limited aqueous solubility under neutral conditions and its pH-dependent behavior necessitate careful consideration during experimental design and formulation development. The shake-flask method provides a reliable means of determining its thermodynamic solubility, and a thorough understanding of the underlying principles of dissolution is essential for interpreting these results. This guide provides a foundational understanding of these aspects, empowering researchers to work more effectively with this promising chemical entity.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. Available from: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available from: [Link]

-

Solubility predictions for crystalline nonelectrolyte solutes dissolved in organic solvents based upon the Abraham general solvation model - Canadian Science Publishing. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available from: [Link]

-

Video: Solubility - Concept - JoVE. Available from: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available from: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available from: [Link]

-

Pyrimidine - Wikipedia. Available from: [Link]

-

Solubility. Available from: [Link]

-

Solubility - Wikipedia. Available from: [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available from: [Link] dissolution-and-solubility/

Sources

- 1. Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [sigmaaldrich.com]

- 5. scialert.net [scialert.net]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 8. Page loading... [wap.guidechem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. benchchem.com [benchchem.com]

safety and handling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction: Understanding the Molecule

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No: 71933-03-4) is a heterocyclic organic compound increasingly utilized as a key intermediate and building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrimidine scaffold substituted with a bromine atom, a hydroxyl group, and a methyl ester, makes it a versatile reagent for creating more complex molecules.[1] The presence of the bromine atom, in particular, enhances its reactivity for nucleophilic substitution reactions, while the hydroxyl and ester groups offer further sites for chemical modification.[1]

However, this chemical utility necessitates a thorough and rigorous understanding of its safety profile and handling requirements. As with many novel or specialized research chemicals, comprehensive toxicological data is not always available, placing the onus on the researcher to adhere to stringent safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from authoritative sources. It is designed to empower researchers, scientists, and drug development professionals to work with this valuable compound while minimizing risk.

Section 1: Hazard Identification and Communication

The first principle of laboratory safety is a comprehensive understanding of the potential hazards. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling protocols.[3][4]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation.[3][4] |

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. This includes direct ingestion and indirect contamination of food or drink. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][5]

-

H315 (Causes skin irritation): The compound can cause redness, itching, or inflammation upon skin contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[3][6] Any contamination should be washed off immediately and thoroughly.[5]

-

H319 (Causes serious eye irritation): This is a critical hazard. Direct contact with the eyes can cause significant irritation and potential damage. The use of safety glasses with side shields or chemical splash goggles is non-negotiable whenever handling the solid or its solutions.[4][7]

-

H335 (May cause respiratory irritation): As a solid, the primary risk of inhalation comes from dust or aerosols.[3] Handling the compound in a way that minimizes dust formation is crucial. All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to protect the user's respiratory system.[5][7]

Section 2: Physicochemical and Toxicological Profile

Understanding the compound's physical properties is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 71933-03-4 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| Molecular Weight | 233.02 g/mol | [2] |

| Appearance | White to off-white solid crystalline material. | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | |

| Incompatibilities | Strong oxidizing agents, strong acids. | [5] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. | [6] |

Toxicological Insight: It is critical to note that the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[8] The absence of comprehensive data mandates a conservative approach, treating the substance with a high degree of caution and assuming it may have uncharacterized hazardous properties.

Section 3: Emergency Procedures

Preparedness is paramount. All personnel handling the compound must be familiar with these emergency protocols.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][8]

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: As noted, hazardous decomposition products like hydrogen bromide and nitrogen oxides can be released during a fire.[6]

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][5]

Section 4: Safe Handling and Storage Protocol

A systematic approach to handling and storage is essential to prevent exposure and maintain compound integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The use of a multi-layered safety approach, combining engineering controls and PPE, is required.

| Control/Equipment | Specification and Rationale |

| Ventilation | All handling of the solid powder (weighing, transferring) must be performed in a certified chemical fume hood to mitigate inhalation risk (H335).[5][7] |

| Eye Protection | Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Chemical splash goggles should be used if there is a risk of splashing.[7] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use and dispose of them properly after handling.[4][7] |

| Skin and Body Protection | A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, an impervious apron and additional protective clothing may be necessary.[4] |

| Respiratory Protection | If a fume hood is not available or if dust/aerosol generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator must be used.[8] |

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that an appropriate spill kit and emergency contact information are readily accessible.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Chemical Retrieval: Retrieve the container from its designated storage location (2-8°C). Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Weighing and Transfer: Perform all weighing and transfer operations within the fume hood. Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

-

Reaction Setup/Use: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled.

-

Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[5]

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is refrigerated (2-8°C) under an inert atmosphere to ensure long-term stability.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[4][5]

Section 5: Accidental Release and Waste Disposal

Spill Response Protocol

In the event of a small-scale laboratory spill, follow this systematic procedure.

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.

-

Secure the Area: Restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including respiratory protection (N95 respirator), chemical-resistant gloves, a lab coat, and eye protection.[3]

-

Containment: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Clean-up: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Avoid actions that create dust.[8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of the sealed waste container and any contaminated PPE according to institutional and local environmental regulations.[5]

Caption: Workflow for the safe response to a laboratory spill.

Waste Disposal

All waste containing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, including surplus material, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.[5]

-

Collect waste in suitable, sealed, and clearly labeled containers.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Arrange for disposal through a licensed professional waste disposal service, adhering to all federal, state, and local regulations.[7][8]

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a compound of significant interest in modern chemical research. Its safe and effective use hinges on a culture of safety awareness and strict adherence to established protocols. By understanding its specific hazards—oral toxicity, skin and eye irritation, and respiratory irritation—and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. Always prioritize a conservative approach, treating the compound with respect and planning every experiment with safety as the primary objective.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 5-bromo-4-methoxypyrimidine-2-carboxylate.

- Smolecule. (2023, August 16). Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

- Fisher Scientific. (2012, October 23). Safety Data Sheet - 5-Bromo-2-methylpyrimidine.

- MedchemExpress.com. (2025, October 1). Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine.

- Thermo Fisher Scientific. (2016, December 2). Safety Data Sheet - 5-Bromopyrimidine.

- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.

- TCI Chemicals. (n.d.). Safety Data Sheet - Methyl 5-Bromopyrimidine-2-carboxylate.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2(1H)-Pyrimidinone, 5-bromo-.

- Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.

- ChemicalBook. (n.d.). 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | 1211530-20-9.

- ChemicalBook. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.

- HDH Chemicals. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg.

Sources

- 1. Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. aaronchem.com [aaronchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.cn [capotchem.cn]

A Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate for Advanced Research and Development

This guide provides an in-depth technical overview of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. With a focus on practical application and scientific integrity, this document outlines the critical aspects of sourcing, quality control, and strategic utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No. 71933-03-4) is a substituted pyrimidine derivative that has garnered significant attention in medicinal chemistry. Its unique trifunctional structure—comprising a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety—makes it an exceptionally valuable starting material for the synthesis of complex heterocyclic compounds.

The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The strategic placement of the bromine at the 5-position allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The hydroxyl group at the 2-position can be leveraged for etherification reactions, such as the Mitsunobu reaction, to introduce linkers or other pharmacophoric elements. This dual reactivity is particularly exploited in the burgeoning field of targeted protein degradation.